N'-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]pyridine-4-carbohydrazide
CAS No.:
Cat. No.: VC13311183
Molecular Formula: C11H11N5O5S
Molecular Weight: 325.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N5O5S |
|---|---|
| Molecular Weight | 325.30 g/mol |
| IUPAC Name | N'-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]pyridine-4-carbohydrazide |
| Standard InChI | InChI=1S/C11H11N5O5S/c1-6-8(10(18)14-11(19)13-6)22(20,21)16-15-9(17)7-2-4-12-5-3-7/h2-5,16H,1H3,(H,15,17)(H2,13,14,18,19) |
| Standard InChI Key | WMPAXWJRRGZHCP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
| Canonical SMILES | CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
Introduction
Synthesis and Preparation
The synthesis of N'-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]pyridine-4-carbohydrazide would typically involve several steps:
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Preparation of the Pyrimidine Core: This might start with the synthesis of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine.
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Introduction of the Sulfonyl Group: This could involve the use of sulfonyl chlorides or other sulfonylation reagents.
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Attachment to Pyridine-4-carbohydrazide: This step would require the synthesis or procurement of pyridine-4-carbohydrazide and its subsequent coupling with the sulfonylated pyrimidine derivative.
Potential Applications
While specific applications of N'-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]pyridine-4-carbohydrazide are not detailed in the available literature, compounds with similar structures are often explored for their biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Data Table: Related Compounds
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